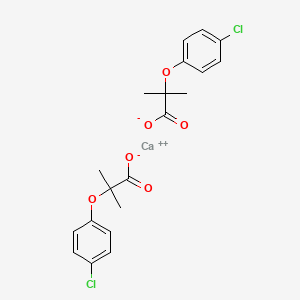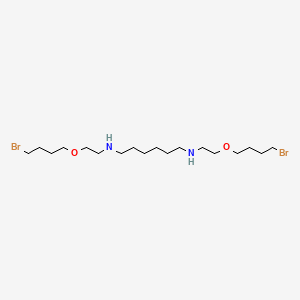
Calcium Clofibrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium Clofibrate is a calcium salt formulation of clofibrate, an aryloxyisobutyric acid derivate with antihyperlipidemic activity.
Scientific Research Applications
Apoptosis Induction
Calcium Clofibrate has been studied for its role in inducing apoptosis. Matzno et al. (2006) found that clofibrate induces apoptosis in rat skeletal myoblasts through a calcium-dependent mechanism, involving caspase-12 activation. This process is triggered by calcium influx, leading to cytosolic caspase-12 activation and subsequent apoptotic DNA fragmentation (Matzno et al., 2006).
Cardiovascular Research
Research by Fairhurst et al. (1981) demonstrated clofibrate's impact on cardiovascular health. Specifically, clofibrate inhibits the contractility of isolated rabbit aortic muscle rings, suggesting its potential influence on calcium utilization in vascular smooth muscle (Fairhurst et al., 1981).
Multigenerational Impact in Aquatic Environments
Coimbra et al. (2015) conducted a multigenerational study using zebrafish to assess the chronic effects of clofibric acid. The study highlighted that chronic life-cycle exposure to clofibric acid significantly reduces growth and affects gonad development and fecundity in fish, indicating potential environmental and developmental impacts (Coimbra et al., 2015).
Environmental Persistence and Removal
Mestre et al. (2016) explored the persistence of clofibric acid in aquatic environments and its removal using activated carbons. They found that water hardness and solution pH significantly influence the adsorption of clofibric acid, which is crucial for improving water treatment processes (Mestre et al., 2016).
properties
CAS RN |
39087-48-4 |
|---|---|
Product Name |
Calcium Clofibrate |
Molecular Formula |
C20H20CaCl2O6 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
calcium;2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/2C10H11ClO3.Ca/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h2*3-6H,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
IXCILCKRXAZYGP-UHFFFAOYSA-L |
SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Ca+2] |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Ca+2] |
Other CAS RN |
39087-48-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















